molecular formula C25H27N5O4S2 B11636362 N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11636362
M. Wt: 525.6 g/mol
InChI Key: YDEDQIKUUQNOAK-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a tert-butyl group, a methyl group, and a sulfamoylphenyl group, among others. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and related disciplines.

Properties

Molecular Formula

C25H27N5O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-tert-butyl-2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H27N5O4S2/c1-16-9-10-17(15-22(16)36(33,34)30-25(2,3)4)23-20-7-5-6-8-21(20)24(29-28-23)27-18-11-13-19(14-12-18)35(26,31)32/h5-15,30H,1-4H3,(H,27,29)(H2,26,31,32)

InChI Key

YDEDQIKUUQNOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, the synthesis may involve the use of reagents such as chloroformates, azides, and amines under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This often involves the use of large-scale reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include chloroformates, azides, amines, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide exhibits significant anticancer properties. A study focusing on benzenesulfonamide derivatives demonstrated that compounds with similar structures were effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231 .

Case Study :
In a recent study, a derivative of this compound was shown to induce apoptosis significantly in MDA-MB-231 cells, with a 22-fold increase in annexin V-FITC positivity compared to control groups. This suggests that the compound can effectively trigger programmed cell death in cancerous cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Sulfonamide derivatives have been recognized for their ability to inhibit bacterial growth by targeting carbonic anhydrases present in bacteria. This mechanism disrupts essential physiological processes, leading to reduced bacterial viability .

Research Findings :
In vitro studies have indicated that similar sulfonamide compounds exhibit potent antibacterial and anti-biofilm activities against various pathogens. The structural modifications in this compound may enhance these properties, warranting further investigation into its efficacy against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and phthalazine derivatives, such as:

Uniqueness

What sets N-TERT-BUTYL-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by a unique chemical structure that combines a sulfonamide group with a phthalazine moiety, which is known for its diverse biological activities. The molecular formula of this compound is C25H27N5O4SC_{25}H_{27}N_{5}O_{4}S .

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps include the formation of the phthalazine core and subsequent modifications to introduce the sulfonamide and tert-butyl groups. The careful control of reaction conditions is essential to ensure high yields and purity of the final product .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Phthalazine derivatives are known to inhibit various protein kinases, which play critical roles in cancer signaling pathways . In vitro studies have demonstrated that related compounds can effectively inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
A2780 (Ovarian cancer)5.20 - 88
MCF-7 (Breast cancer)43
NCI-H460 (Lung cancer)Moderate activity

These results suggest that this compound may share similar anticancer mechanisms .

Antimicrobial Activity

The sulfonamide group in the compound contributes to its antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and derivatives containing phthalazine structures have shown potential against various microbial strains. Studies have indicated that certain phthalazine derivatives possess antifungal activity, particularly against dermatophytes and Cryptococcus neoformans .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules involved in cellular signaling and proliferation. Preliminary studies suggest that it may bind to protein kinases, thereby inhibiting their activity and affecting downstream signaling pathways associated with tumor growth and survival .

Case Studies

  • Study on Antiproliferative Effects : In a study assessing the antiproliferative effects of related phthalazine compounds, several derivatives were tested against human cancer cell lines using the MTT assay. The results highlighted significant inhibition of cell growth, particularly in ovarian and breast cancer models .
  • Antifungal Activity Evaluation : Another investigation focused on the antifungal properties of phthalazine derivatives, which included tests against standard strains of dermatophytes. The findings indicated that specific structural features were crucial for enhancing antifungal activity, suggesting pathways for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide and its structural analogs?

  • Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides or tert-butyl esters under basic conditions. Phthalazine cores may be synthesized via cyclization of hydrazine derivatives with diketones. Key intermediates like 4-sulfamoylaniline can be prepared by sulfonation of aniline derivatives. Reaction optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches, using factorial designs to assess variables like temperature, catalyst loading, and solvent polarity .

Q. How can researchers validate the purity and structural integrity of this sulfonamide derivative?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC/UPLC with UV detection for purity assessment (method validation per ICH guidelines).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • NMR spectroscopy (1H, 13C, 2D-COSY/HMBC) to verify substituent positions and detect stereochemical impurities.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in related sulfonamide structures .

Q. What experimental strategies are effective for studying the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with HPLC quantification. Use surfactants (e.g., Tween-80) or co-solvents (DMSO) for poorly soluble compounds.
  • Stability : Conduct forced degradation studies (heat, light, oxidation) followed by LC-MS analysis to identify degradation products. Stability-indicating methods should comply with FDA guidelines for method robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Core modifications : Replace the phthalazine ring with pyrimidine or quinazoline scaffolds (see TG101209 analogs for kinase inhibition ).
  • Substituent effects : Systematically vary the tert-butyl group (e.g., isopropyl, cyclopropyl) and sulfamoylphenyl moiety (e.g., fluorinated analogs) to assess steric/electronic impacts.
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, carbonic anhydrases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational approaches are recommended for predicting reaction pathways and reducing synthetic bottlenecks?

  • Methodological Answer :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian 16 software).
  • Machine learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents.
  • Hybrid workflows : Integrate computational predictions with high-throughput experimentation (HTE), as exemplified by ICReDD’s feedback loop between computation and experimentation .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), assay buffers, and positive controls.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., off-target effects, solubility artifacts) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics profiling : Conduct transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
  • Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for off-target effects.
  • In vivo models : Validate findings in zebrafish or murine models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .

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